molecular formula C10H13NO B2788322 2-(1-Cyclopropylethoxy)pyridine CAS No. 2120365-22-0

2-(1-Cyclopropylethoxy)pyridine

Cat. No.: B2788322
CAS No.: 2120365-22-0
M. Wt: 163.22
InChI Key: CSHDFVJWGLFVJX-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylethoxy)pyridine is a pyridine derivative featuring a cyclopropylethoxy substituent at the 2-position of the pyridine ring. Pyridine derivatives with alkoxy or cyclopropane-containing substituents are of interest in medicinal and materials chemistry due to their unique steric and electronic profiles .

Properties

IUPAC Name

2-(1-cyclopropylethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(9-5-6-9)12-10-4-2-3-7-11-10/h2-4,7-9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHDFVJWGLFVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Cyclopropylethoxy)pyridine typically involves the reaction of pyridine with 1-cyclopropylethanol under specific conditions. One common method is the nucleophilic substitution reaction where pyridine acts as a nucleophile, attacking the electrophilic carbon of 1-cyclopropylethanol. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Cyclopropylethoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the pyridine ring to a dihydropyridine structure.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride.

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Cyclopropylethoxy)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylethoxy)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

4-(1-Cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine (Compound 33)

Structural Similarities :

  • Both compounds share the cyclopropylethoxy group but differ in substitution positions (4-position in Compound 33 vs. 2-position in the target compound).
  • Compound 33 includes an additional 2-phenyl-1,3-dioxolane substituent, enhancing steric bulk and electronic complexity.

Physical Properties :

  • Melting Point : 69–72°C for Compound 33, suggesting moderate crystallinity.
  • Molecular Weight : 312.16 g/mol (HRMS data) .

Spectroscopic Data :

  • 1H NMR : Signals at δ 7.90 (d, J = 5.6 Hz, 1H), 7.60–7.30 (m, 5H), and 4.30–3.90 (m, 4H) confirm the pyridine and dioxolane moieties .
  • IR : Peaks at 2980 cm⁻¹ (C-H stretch) and 1600 cm⁻¹ (aromatic C=C) align with pyridine derivatives .

tert-Butyl 2-(4-(5-Bromoindolin-1-yl)pyridin-2-yl)pyrrolidine-1-carboxylate (Compound 38)

Structural Contrast :

  • Features a pyrrolidine-carboxylate and bromoindoline substituent, diverging significantly from the cyclopropylethoxy group.

Physical Properties :

  • Exists as a brown oil, contrasting with the solid state of Compound 33.
  • Molecular Weight : 444.13 g/mol (HRMS data) .

Spectroscopic Complexity :

  • 13C NMR : Rotameric mixtures complicate spectral interpretation, a challenge absent in simpler alkoxy-pyridines like Compound 33 .

2-(Chloromethyl)pyridine Hydrochloride

Structural and Functional Differences :

  • Substituted with a chloromethyl group, lacking the cyclopropane or alkoxy moieties.

Physicochemical Properties :

  • Molecular Weight : 164.03 g/mol, significantly lighter than cyclopropylethoxy derivatives.
  • State : Crystalline solid, with higher solubility in polar solvents compared to bulky analogs .

Data Tables

Table 2: Spectroscopic Comparison

Compound Key 1H NMR Signals (δ, CDCl3) IR Peaks (cm⁻¹)
Compound 33 7.90 (d, J = 5.6 Hz), 4.30–3.90 (m) 2980, 1600
2-(Chloromethyl)pyridine Not provided in evidence Likely C-Cl stretch (~700)

Key Findings

  • Steric Effects : Cyclopropylethoxy substituents (e.g., Compound 33) enhance steric hindrance, improving selectivity but complicating synthesis compared to simpler chloromethyl derivatives .
  • Electronic Profiles : Alkoxy groups (e.g., in Compound 33) donate electron density to pyridine, altering reactivity vs. electron-withdrawing groups (e.g., Cl in 2-(chloromethyl)pyridine) .

Q & A

Q. What are the recommended safety protocols for handling 2-(1-Cyclopropylethoxy)pyridine in laboratory settings?

While direct toxicity data for this compound are unavailable, analogous pyridine derivatives (e.g., 2-(4-(chloromethyl)phenyl)pyridine) require stringent precautions:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact .
  • Store in airtight containers under inert gas (e.g., nitrogen) to prevent decomposition .
  • Follow spill protocols: neutralize with inert adsorbents and dispose via hazardous waste channels .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis of similar pyridine ethers (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) involves:

  • Nucleophilic substitution : Reacting cyclopropylethanol derivatives with halogenated pyridines in polar aprotic solvents (e.g., DMF) using NaH as a base .
  • Protection/deprotection strategies : Temporary protection of hydroxyl groups to avoid side reactions during coupling .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for initial characterization of this compound?

  • NMR spectroscopy : Confirm structure via <sup>1</sup>H (cyclopropyl protons at δ 0.5–1.5 ppm) and <sup>13</sup>C NMR (pyridine carbons at δ 120–150 ppm) .
  • FT-IR : Identify ether linkages (C-O-C stretch at ~1100 cm⁻¹) and pyridine ring vibrations (C=N stretch at ~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR data may arise from conformational isomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering in cyclopropane) .
  • Computational modeling : Compare experimental IR peaks with DFT-calculated vibrational modes (e.g., using Gaussian or ORCA) .
  • X-ray crystallography : Resolve ambiguities by determining solid-state structure (e.g., CCDC deposition for analogous compounds) .

Q. What methodologies optimize reaction yield in the synthesis of this compound under scalable conditions?

  • DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst) to identify optimal conditions .
  • Microwave-assisted synthesis : Enhance reaction rates and selectivity for etherification steps .
  • In-line analytics (e.g., HPLC) : Monitor reaction progress in real time to minimize byproducts .

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

  • Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., C-O bond cleavage) using deuterated analogs .
  • DFT calculations : Map transition states for cyclopropane ring-opening or pyridine coordination to metal catalysts .
  • Trapping experiments : Identify intermediates (e.g., radicals or carbocations) via EPR or LC-MS .

Q. What computational approaches predict the environmental persistence of this compound?

  • QSPR models : Estimate biodegradability and soil mobility using software like EPI Suite .
  • Molecular docking : Assess bioaccumulation potential by simulating binding to proteins (e.g., cytochrome P450) .
  • Hydrolysis studies : Simulate degradation pathways under varying pH/temperature using computational chemistry tools .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and humidity to identify degradation products via LC-MS .
  • Arrhenius modeling : Predict shelf life by extrapolating degradation rates from accelerated stability data .
  • Solid-state NMR : Monitor crystallinity changes impacting chemical stability .

Methodological Notes

  • Data Analysis : Use tools like OriginLab or Python for statistical validation (e.g., t-tests for yield comparisons) and multivariate analysis (PCA) to interpret spectral datasets .
  • Ethical Compliance : Document non-toxic alternatives in case of missing ecological data (per OECD guidelines) .

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